2-Methylthioadenosine Triphosphate (2-MeS-ATP): A Technical Guide for Researchers
2-Methylthioadenosine Triphosphate (2-MeS-ATP): A Technical Guide for Researchers
An In-depth Examination of a Potent Purinergic Agonist
Introduction
2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine triphosphate (ATP) that serves as a valuable pharmacological tool for the study of purinergic signaling.[1] Structurally, it is characterized by the substitution of a methylthio group at the 2-position of the adenine ring of ATP. This modification confers increased potency and altered selectivity for various P2 purinergic receptors, which are broadly classified into two families: the ionotropic P2X receptors (ligand-gated ion channels) and the metabotropic P2Y receptors (G protein-coupled receptors).[2] This guide provides a comprehensive overview of 2-MeS-ATP, its function as a P2 receptor agonist, detailed signaling pathways, quantitative pharmacological data, and relevant experimental protocols for researchers in drug discovery and related scientific fields.
Core Function: A Potent P2 Receptor Agonist
2-MeS-ATP functions primarily as an agonist at several subtypes of the P2Y receptor family and also exhibits activity at certain P2X receptors.[2][3] Its utility in research stems from its high potency, often exceeding that of the endogenous ligand ATP, and its distinct selectivity profile.[2]
The P2Y receptor family consists of eight mammalian subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), which are coupled to different G proteins to initiate intracellular signaling cascades.[4][5] 2-MeS-ATP is a particularly potent agonist at the ADP-sensitive P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[3][6] It is also known to activate P2X₁ and P2X₃ receptors.[6] This broad-spectrum activity necessitates careful experimental design and interpretation to dissect its effects on specific receptor subtypes.
Quantitative Pharmacological Data
The potency and affinity of 2-MeS-ATP have been characterized across various P2 receptor subtypes. The following tables summarize key quantitative data from the literature. It is important to note that values can vary depending on the experimental system (e.g., cell type, species, assay conditions).
Table 1: Potency (EC₅₀/pEC₅₀) of 2-MeS-ATP at P2Y Receptors
| Receptor Subtype | Species | Agonist Action | EC₅₀ (nM) | pEC₅₀ | Reference(s) |
| P2Y₁ | Human | Full Agonist | 8 | - | [3] |
| P2Y₁₁ | Human | Agonist | 13,800 | - | [3] |
| P2Y₁₃ | Human | Weak Agonist | 450 | - | [7] |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. pEC₅₀ is the negative logarithm of the EC₅₀ value.
Table 2: Potency (EC₅₀/pEC₅₀) of 2-MeS-ATP at P2X Receptors
| Receptor Subtype | Species | Agonist Action | EC₅₀ (nM) | pEC₅₀ | Reference(s) |
| P2X₁ | Human | Potent Agonist | 54 | 7.27 | [6][8] |
| P2X₃ | Human | Potent Agonist | 350 | 6.46 | [6][8] |
| P2X₄ | Rat | Agonist | > ATP | - | [9] |
Note: The activity of 2-MeS-ATP at other P2X subtypes is less potent or not as well-characterized.
Signaling Pathways
The activation of P2Y receptors by 2-MeS-ATP initiates distinct intracellular signaling cascades depending on the G protein to which the receptor is coupled.
P2Y₁ Receptor Signaling Pathway
The P2Y₁ receptor primarily couples to Gq/11 proteins.[10] Activation by 2-MeS-ATP leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[11] This pathway is central to processes such as platelet shape change.[12]
Caption: P2Y₁ Receptor Gq-PLC Signaling Pathway.
P2Y₁₂ and P2Y₁₃ Receptor Signaling Pathways
Both P2Y₁₂ and P2Y₁₃ receptors are coupled to Gi/o proteins.[13][14] Their activation by agonists like 2-MeS-ATP leads to the inhibition of adenylyl cyclase (AC), which results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][15] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).[16] In platelets, this pathway is crucial for amplifying and sustaining aggregation.[16] The βγ subunits of the Gi protein can also activate other signaling molecules, such as phosphoinositide 3-kinase (PI3K).[1]
Caption: P2Y₁₂/P2Y₁₃ Receptor Gi-Adenylyl Cyclase Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for P2Y Receptors
This protocol outlines a method to determine the binding affinity (Ki) of 2-MeS-ATP for a specific P2Y receptor subtype expressed in a cell line (e.g., CHO-K1 or HEK293 cells).
Workflow Diagram
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Cell Membrane Preparation:
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Culture cells stably or transiently expressing the human P2Y receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.
-
-
Binding Assay:
-
Thaw the cell membrane preparation on ice. Dilute membranes in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final concentration of 5-20 µg of protein per well.[17]
-
In a 96-well plate, set up the following in a final volume of 200 µL:
-
Total Binding: Membranes + radioligand (e.g., [³H]2-MeSADP at a final concentration near its Kd) + binding buffer.
-
Non-specific Binding: Membranes + radioligand + a high concentration of a non-radiolabeled agonist (e.g., 10 µM ADP).
-
Competition: Membranes + radioligand + varying concentrations of unlabeled 2-MeS-ATP (e.g., from 10⁻¹¹ to 10⁻⁵ M).[17]
-
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation.[17]
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in buffer, using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[17]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 2-MeS-ATP.
-
Analyze the competition binding data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the ability of 2-MeS-ATP to elicit intracellular calcium mobilization, a hallmark of Gq-coupled P2Y receptor activation.
Workflow Diagram
Caption: Intracellular Calcium Mobilization Assay Workflow.
Methodology:
-
Cell Preparation:
-
Plate cells (e.g., 1321N1 astrocytoma cells or HEK293 cells) expressing the P2Y receptor of interest in black-walled, clear-bottom 96-well plates and grow to near confluency.
-
-
Dye Loading:
-
Aspirate the growth medium and wash the cells with a physiological salt solution (e.g., Krebs buffer).
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM, in the salt solution for 30-60 minutes at 37°C in the dark.[18]
-
Wash the cells twice with the salt solution to remove extracellular dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation) equipped with an automated injection system.
-
For Fura-2, set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm. For Fluo-4, use excitation at ~494 nm and emission at ~516 nm.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
-
Agonist Stimulation:
-
Inject varying concentrations of 2-MeS-ATP into the wells while continuously recording the fluorescence.
-
Record the fluorescence signal for at least 60-120 seconds post-injection to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).[19] This ratio is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, use the change in fluorescence intensity (ΔF) from baseline (F₀).
-
Determine the peak response for each concentration of 2-MeS-ATP.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the EC₅₀ value.
-
Conclusion
2-MeS-ATP is an indispensable tool for the pharmacological investigation of purinergic signaling. Its potent agonism at specific P2Y and P2X receptors allows for the detailed study of their physiological and pathophysiological roles. A thorough understanding of its receptor selectivity, signaling pathways, and the appropriate experimental methodologies, as outlined in this guide, is crucial for researchers to generate robust and interpretable data in the pursuit of novel therapeutics targeting the purinergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P2Y receptor - Wikipedia [en.wikipedia.org]
- 6. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.tocris.com [resources.tocris.com]
- 9. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2RY13 - Wikipedia [en.wikipedia.org]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
